![molecular formula C14H18N2O3S B2796518 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1281694-10-7](/img/structure/B2796518.png)
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide” is a type of N-sulfonylpiperidine-3-carboxamides (SPCs) which has been identified as a novel capsid assembly modulator with antiviral activity . It has been found to potently reduce the amount of secreted HBV DNA .
Synthesis Analysis
The compound was identified through structure-based virtual screening of an integrated compound library . This process led to the identification of several types of HBV inhibitors, among which N-sulfonylpiperidine-3-carboxamides (SPCs) stood out .Chemical Reactions Analysis
The compound has been found to inhibit the formation of HBV capsid, synthesis of cccDNA, e antigen (HBeAg), viral pregenomic RNA (pgRNA), and HBV DNA levels . This suggests that it interacts with these biological molecules and inhibits their formation or synthesis.Wissenschaftliche Forschungsanwendungen
Inhibition of HBV Replication
This compound has been identified as a novel capsid assembly modulator for potent inhibition of Hepatitis B Virus (HBV) replication . It has been found to potently reduce the amount of secreted HBV DNA .
Antiviral Activity
The compound exhibits high antiviral activity without causing cytotoxicity . It dose-dependently inhibits the formation of HBV capsid, synthesis of cccDNA, e antigen (HBeAg), viral pregenomic RNA (pgRNA), and HBV DNA levels, thereby restraining HBV replication .
Treatment of Chronic Hepatitis B
The compound has been developed as an effective anti-HBV agent in the treatment of chronic HBV infection by targeting the HBV core protein and inducing the formation of aberrant or morphologically normal capsid .
Potential Use in HBV-Transgenic Mice
In studies involving HBV-transgenic mice, treatment with this compound for 12 days exhibited potent anti-HBV activity without apparent hepatotoxicity .
Discovery of New Chemotypes
The compound is part of the discovery of new chemotypes, including triazoles, [1,2,4]triazolo[4,3-a]pyridines, and N-sulfonylpiperidine-3-carboxamides .
Potential Anticancer Activity
Although not directly related to “1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide”, piperidine derivatives have been synthesized with potential anticancer activity . This suggests that the compound could potentially be modified or used as a starting point for the development of anticancer drugs.
Wirkmechanismus
Target of Action
The primary target of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is the capsid of the Hepatitis B Virus (HBV) . The capsid, a key element during HBV replication, is considered a promising target for the treatment of chronic hepatitis B .
Mode of Action
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide, as a novel capsid assembly modulator, interacts with the HBV capsid and inhibits its formation . This interaction leads to a reduction in the amount of secreted HBV DNA .
Biochemical Pathways
The compound affects the HBV replication pathway. By inhibiting the formation of the HBV capsid, it disrupts the synthesis of covalently closed circular DNA (cccDNA), e antigen (HBeAg), and viral pregenomic RNA (pgRNA) . These changes in the biochemical pathway lead to a decrease in HBV DNA levels, thereby restraining HBV replication .
Pharmacokinetics
The compound exhibits high antiviral activity without causing cytotoxicity , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the dose-dependent inhibition of HBV capsid formation, cccDNA synthesis, HBeAg production, and pgRNA and HBV DNA levels . These effects result in potent inhibition of HBV replication .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide are not detailed in the available literature, it’s important to note that such factors can include pH, temperature, and the presence of other biological molecules
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-14(17)13-7-4-9-16(11-13)20(18,19)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,15,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSYOHVJSNXLM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethenesulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

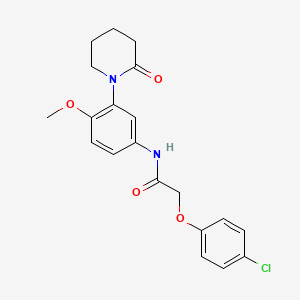
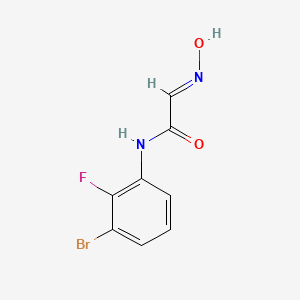

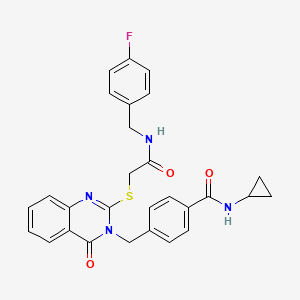
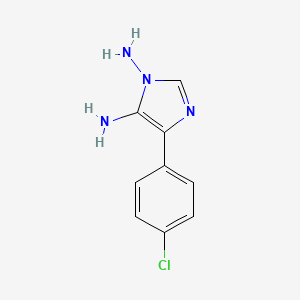
![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)
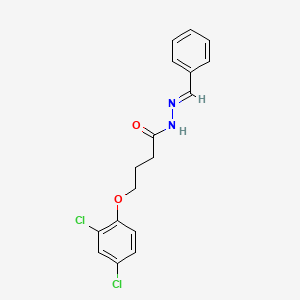
![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)
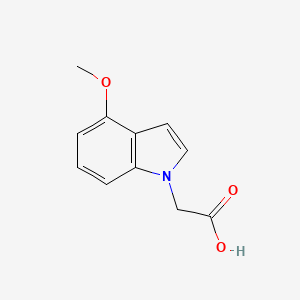
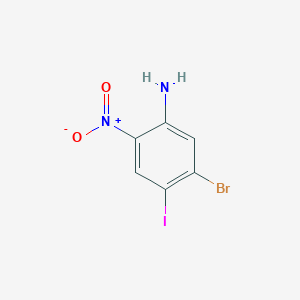
![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2796456.png)
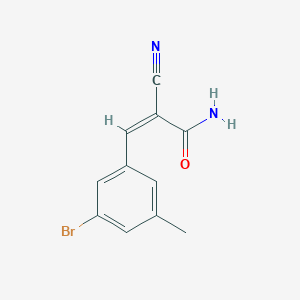
![2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2796458.png)